

Application Note: Thermal Analysis of Poly(Methyl 2-phenylacrylate) using DSC and TGA

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Compound of Interest

Compound Name: Methyl 2-phenylacrylate

Cat. No.: B167593

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the thermal properties of poly(**Methyl 2-phenylacrylate**) is not readily available in the public domain. This application note utilizes poly(methyl methacrylate) (PMMA) as a well-characterized analogue to demonstrate the application and interpretation of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The presence of a phenyl group in poly(**Methyl 2-phenylacrylate**) is expected to significantly influence its thermal properties, likely resulting in a higher glass transition temperature and an altered thermal decomposition profile compared to PMMA.

Introduction

Understanding the thermal properties of polymers is crucial for their application in research, materials science, and pharmaceutical development. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two fundamental thermal analysis techniques that provide valuable insights into the physical and chemical changes that occur in a material as a function of temperature. DSC measures the heat flow associated with thermal transitions, such as the glass transition temperature (T_g), melting, and crystallization. TGA, on the other hand, measures changes in mass as a function of temperature, providing information on thermal stability and decomposition.

This application note provides a detailed protocol for the thermal analysis of acrylate-based polymers, using poly(methyl methacrylate) (PMMA) as an illustrative example.

Data Presentation

The following table summarizes typical thermal properties for poly(methyl methacrylate) (PMMA) obtained by DSC and TGA.

| Thermal Property | Method | Typical Value | Reference |
|--|--------|------------------------------|---|
| Glass Transition Temperature (T _g) | DSC | 105 - 125 °C | [1] [2] |
| Onset of Decomposition (Tonset) | TGA | ~250 °C | [3] |
| Temperature at 50% Weight Loss (T50%) | TGA | ~365 °C | [4] |
| Decomposition Steps | TGA | Typically a two-step process | [4] |

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (T_g) of the polymer.

Materials and Equipment:

- Differential Scanning Calorimeter (DSC)
- Aluminum DSC pans and lids
- Crimper for sealing pans
- Microbalance (accurate to ±0.01 mg)
- Polymer sample (e.g., PMMA powder or film)

- Inert purge gas (e.g., Nitrogen)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[\[5\]](#)[\[6\]](#)
 - Ensure the sample is in good thermal contact with the bottom of the pan. For films, cut a small, flat piece. For powders, gently compact the material.
 - Place a lid on the pan and seal it using a crimper.
 - Prepare an identical empty, sealed aluminum pan to be used as a reference.
- Instrument Setup:
 - Place the sample pan in the sample holder and the reference pan in the reference holder of the DSC cell.[\[7\]](#)
 - Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[\[8\]](#)
- Thermal Method:
 - Equilibrate the sample at a temperature well below the expected T_g (e.g., 30 °C).
 - Ramp the temperature at a heating rate of 10 °C/min to a temperature well above the expected T_g (e.g., 180 °C).[\[7\]](#)[\[8\]](#) It is crucial to ensure the maximum temperature is below the onset of decomposition, which can be predetermined by TGA.[\[6\]](#)
 - Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
 - Perform a second heating scan using the same temperature ramp as the first. This second scan is typically used for analysis as it erases the thermal history of the sample.
- Data Analysis:

- The glass transition is observed as a step-like change in the heat flow curve from the second heating scan.
- The T_g is typically determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the polymer.

Materials and Equipment:

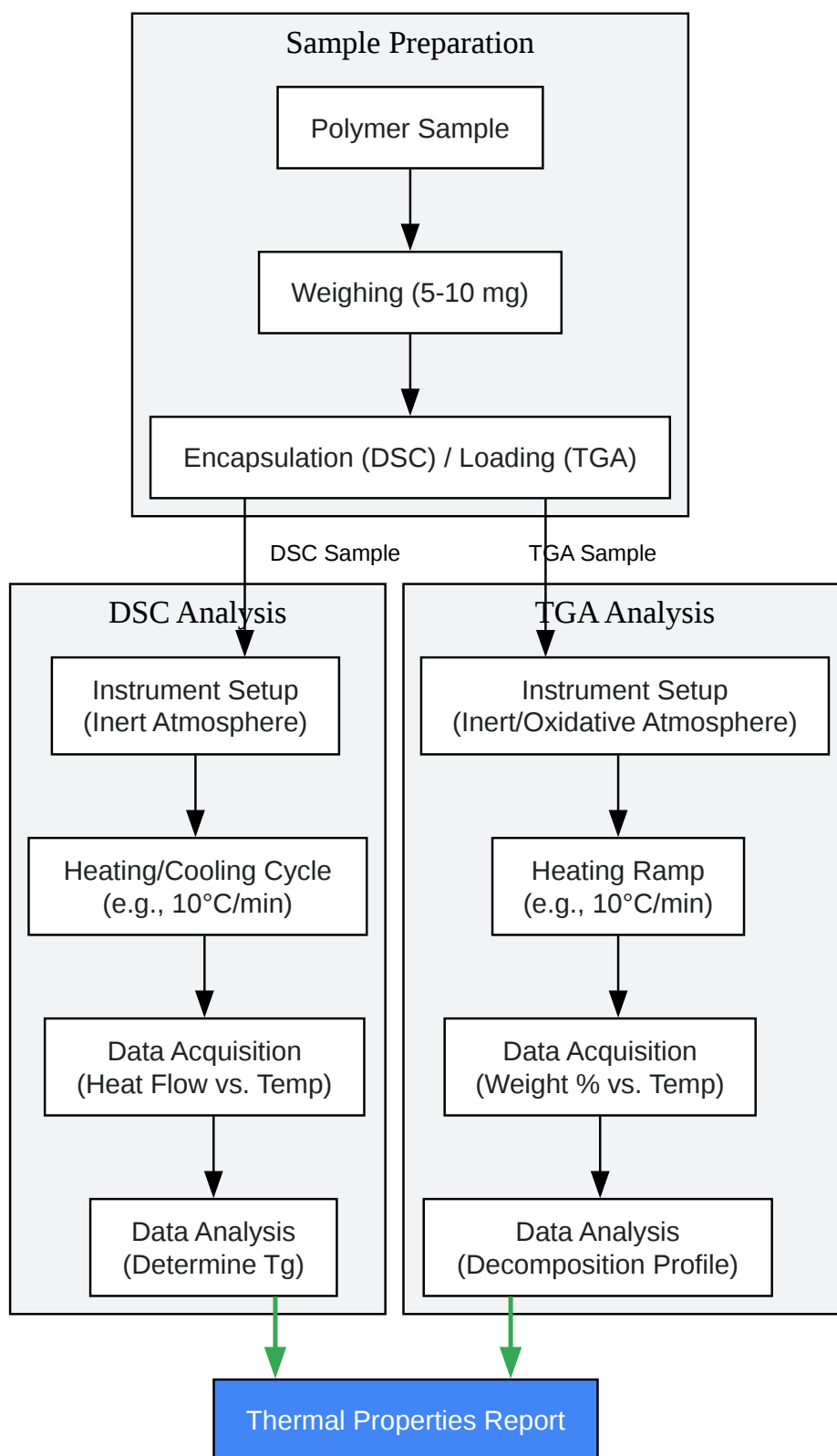
- Thermogravimetric Analyzer (TGA)
- TGA sample pans (e.g., platinum or alumina)
- Microbalance (integrated into the TGA)
- Polymer sample (e.g., PMMA powder or film)
- Inert or oxidative purge gas (e.g., Nitrogen or Air)

Procedure:

- Sample Preparation:
 - Place 5-10 mg of the polymer sample into a tared TGA pan.^[5]
- Instrument Setup:
 - Place the sample pan onto the TGA balance mechanism.
 - Select the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) and set the purge gas flow rate (e.g., 20-50 mL/min).^[5]
- Thermal Method:
 - Equilibrate the sample at a starting temperature (e.g., 30 °C).

- Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).
- Data Analysis:
 - The TGA thermogram will show the percentage of weight loss as a function of temperature.
 - Determine the onset of decomposition (Tonset), which is the temperature at which significant weight loss begins.
 - Determine the temperatures at specific weight loss percentages (e.g., T5%, T10%, T50%).
 - The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Experimental Workflow



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Caption: Experimental workflow for DSC and TGA analysis.

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